Cas no 1491167-08-8 (1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one)

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
- 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
- 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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- MDL: MFCD31583353
- Inchi: 1S/C17H24BNO3/c1-15(2)12-9-8-11(10-13(12)19(7)14(15)20)18-21-16(3,4)17(5,6)22-18/h8-10H,1-7H3
- InChI Key: OHZPPNRUIHYHBJ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC3=C(C=2)N(C)C(C3(C)C)=O)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 472
- Topological Polar Surface Area: 38.8
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 184305-2.500g |
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, 95% |
1491167-08-8 | 95% | 2.500g |
$2146.00 | 2023-09-09 |
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Related Literature
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
The compound 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 1491167-08-8) is a highly specialized organic molecule with significant potential in the fields of materials science and pharmaceutical development. This compound is characterized by its unique structure, which combines a indolinone core with a dioxaborolane substituent. The indolinone moiety is a well-known scaffold in organic synthesis due to its versatility and ability to participate in various chemical reactions. The dioxaborolane group further enhances the compound's reactivity and functional diversity.
Recent studies have highlighted the importance of dioxaborolane groups in cross-coupling reactions. These groups are particularly effective in Suzuki-Miyaura couplings, where they act as boron-based leaving groups. This makes 1,3,3-trimethyl derivatives highly valuable in the synthesis of complex organic molecules. The methyl substituents on the indolinone ring not only stabilize the molecule but also contribute to its electronic properties.
In terms of applications, indolinone derivatives have shown promise in drug discovery programs targeting various diseases. For instance, recent research has demonstrated that certain indolinone-based compounds exhibit potent anti-inflammatory and anticancer activities. The presence of the dioxaborolane group in this compound could potentially enhance its bioavailability and pharmacokinetic properties.
From a synthetic perspective, the preparation of 1,3,3-trimethyl derivatives involves a multi-step process that typically includes nucleophilic substitution and boronate esterification. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions. Recent advancements in catalytic systems have enabled the synthesis of this compound with high yields and excellent stereochemical control.
Moreover, the indolinone core has been extensively studied for its role in supramolecular chemistry. Researchers have reported that this structure can form stable hydrogen bonds and π–π interactions with other molecules. These properties make it an attractive candidate for designing self-assembling materials and molecular sensors.
In conclusion, 1,3,3-trimethyl derivatives like CAS No. 1491167-08-8 represent a cutting-edge advancement in organic synthesis. Their unique combination of structural features and functional groups positions them as valuable tools for both academic research and industrial applications.
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